

Frentizole structural modifications for selectivity

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Compound Focus: Frentizole

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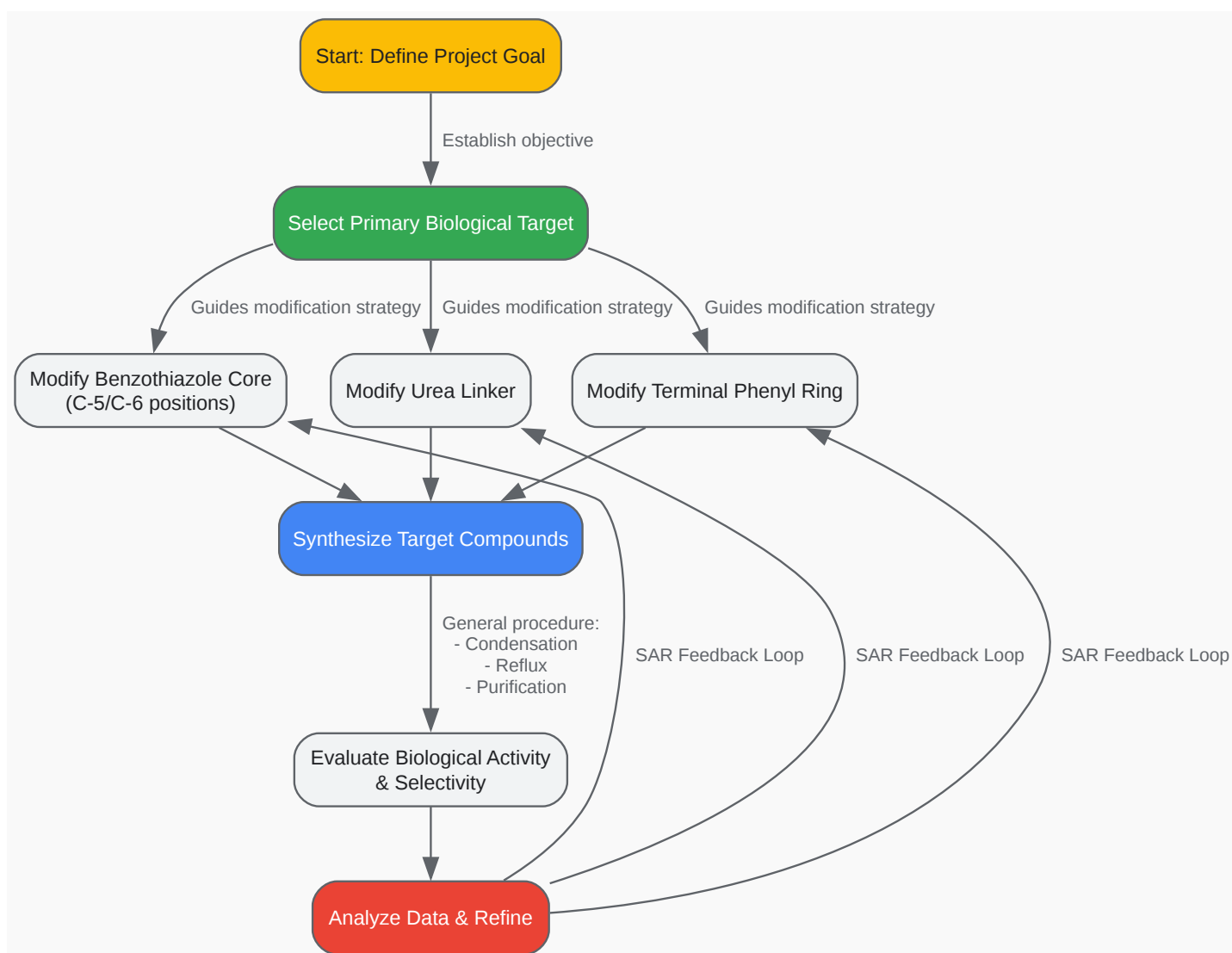
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Structural Modifications of Frentizole

Modification Site	Structural Change	Purpose & Rationale	Key Outcomes & Selectivity Implications
Benzothiazole Core (C-5/C-6)	Introduction of electron-withdrawing groups (e.g., fluorine at C-5); methoxy group at C-6 [1] [2].	To boost antiproliferative activity and improve metabolic stability. The methoxy group enhances hydrophobic and hydrogen-bonding interactions in kinase binding sites [2].	Synergistic effect when C-6 methoxy and C-5 fluorine are combined, yielding submicromolar inhibition in cancer cell lines [2].
Urea Linker	Replacing the urea group with phosphonate derivatives [3].	To overcome limitations of early inhibitors, such as low solubility, poor BBB penetration, and high toxicity [3].	Aims to improve drug-like properties (ADME) for Alzheimer's disease applications. The direct impact on selectivity requires further experimental data [3].
Phenyl Ring	Introducing varied substituents on the	To explore structure-activity relationships (SAR) and	Different analogs showed varying levels of

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	terminal phenyl ring [1].	optimize binding to the tubulin colchicine site for anticancer activity [1].	antiproliferative activity , helping to define the pharmacophore for tubulin inhibition [1].

The following diagram illustrates the logical workflow for guiding researchers through the process of planning and evaluating structural modifications of **frentizole**.



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Experimental Protocols for Key Activities

For researchers synthesizing and testing new **frentizole** analogs, here are detailed methodologies for key experiments cited in the literature.

General Synthesis of Benzothiazole Phosphonate Derivatives

This protocol is used to create analogs with improved drug-like properties [3].

- **Reaction Setup:** To a stirred solution of an aromatic/heterocyclic aldehyde (1 mmol) in 10 mL of anhydrous toluene, add **Mg(ClO₄)₂ (5 mol %)** as a catalyst.
- **Addition of Reagents:** Add substituted 2-aminobenzothiazole (1 mmol) and dimethyl/diethyl phosphite (1 mmol) drop-wise in anhydrous toluene (5 mL) at room temperature.
- **Reaction Execution:** **Reflux the mixture with stirring for 5–12 hours.** Monitor reaction completion by TLC (using an ethyl acetate:hexane mobile phase).
- **Work-up and Purification:** Remove the solvent using a rotary evaporator. Extract the residue with ethyl acetate (3 × 10 mL), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. **Purify the crude product by silica gel column chromatography**, eluting with an EtOAc-hexane (1:1) mixture [3].

In Vitro Antiproliferative Assay (MTT)

This standard assay evaluates the cytotoxicity of new compounds against cancer cell lines [1].

- **Cell Seeding:** Seed HeLa (cervical cancer) or other relevant cancer cell lines (e.g., U87 MG glioblastoma) in a 96-well plate at a density that allows for 70-80% confluence after the treatment period.
- **Compound Treatment:** After 24 hours, treat the cells with a range of concentrations of the test **frentizole** analogs. Include a negative control (vehicle only) and a positive control (a known cytotoxic agent).
- **Incubation and Detection:** Incubate for 72 hours. Then, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation.

- **Data Analysis:** Dissolve the formazan crystals with a solvent (e.g., DMSO or acidified isopropanol) and measure the absorbance at 570 nm. Calculate the percentage of cell viability and the **IC₅₀ value** (concentration that inhibits cell growth by 50%) using appropriate statistical software [1].

Molecular Docking to Tubulin (Colchicine Site)

This computational method predicts how **frentizole** analogs might bind to the target, guiding rational design [1] [4].

- **System Preparation:** Obtain the 3D structure of tubulin from the Protein Data Bank (e.g., PDB ID 1SA0). Prepare the protein by adding hydrogen atoms, assigning bond orders, and optimizing the side-chain conformations. Prepare the ligand structures by energy minimization using a molecular modeling suite (e.g., MOE, Schrödinger).
- **Docking Execution:** Define the docking grid around the colchicine-binding site. Run the docking simulation using a standard precision (SP) or extra precision (XP) protocol.
- **Analysis:** Analyze the top-ranked poses for key interactions, such as **hydrogen bonds, π - π stacking, and hydrophobic contacts** with residues in the colchicine site (subpockets I, II, and III). The binding mode and docking score help explain activity and suggest further modifications [1].

Frequently Asked Questions (FAQs)

Q1: What are the primary therapeutic targets for frentizole repurposing? The two most prominent targets identified are **tubulin** and **Amyloid binding alcohol dehydrogenase (ABAD)**.

- **Tubulin:** **Frentizole** binds to the colchicine site, disrupting microtubule assembly and acting as an antimitotic agent. This supports its repurposing for cancer, particularly **glioblastoma** [1] [5].
- **ABAD:** In Alzheimer's disease research, **frentizole** is a starting point for designing inhibitors that block the detrimental interaction between ABAD and amyloid- β (A β) peptide in mitochondria [3].

Q2: The solubility of my frentizole analog in aqueous buffers is very poor. What modifications can help? This is a known challenge with the scaffold [3]. Consider these strategies:

- **Introduce Ionizable Groups:** Adding a basic amine or an acidic carboxylic acid can improve water solubility.
- **Incorporate Polar Moieties:** Attaching small, polar groups like morpholine or PEG-like chains can enhance solubility.
- **Phosphonate Derivatives:** As shown in the synthesis protocol, replacing the urea with a phosphonate group was a deliberate strategy to overcome the poor solubility of earlier inhibitors [3].

Q3: My compound shows promising activity in enzymatic assays but no cellular activity. What could be the reason? This discrepancy often points to issues with **cell permeability**.

- **Check Physicochemical Properties:** Calculate the **LogP** and **Polar Surface Area (PSA)**. A very high LogP and/or PSA can indicate poor membrane permeability.
- **Run ADME Assays:** Perform specific assays to measure **Caco-2 permeability** to confirm whether the compound can enter cells [3].

Q4: How can I assess whether my analog is likely to penetrate the blood-brain barrier (BBB) for CNS targets like ABAD? Early-stage prediction is key for Alzheimer's disease drug development [3].

- **Computational Prediction:** Use software to calculate key descriptors. A **Polar Surface Area (PSA) < 90 Å²** and a calculated logP in a moderate range are generally favorable for BBB penetration.
- **In Vitro Models:** The most reliable pre-clinical data comes from specialized assays like the **MDCK (Madin-Darby canine kidney) cell permeability** model, which can predict BBB penetration potential [3].

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